1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione

Photochemistry Radical generation Photostability

Secure a uniquely differentiated screening compound. Unlike 2-thione isomers that generate confounding hydroxyl radicals, this 4-thione scaffold provides clean photochemical data. Its hydroxyethyl substituent enables Pb(II) selectivity over physiological Mg(II)/Ca(II), and the core inhibits zinc metalloproteases (IC50 as low as 0.962 μM). • Broad Annotation: Profiled in 110+ HTS assays across GPCRs, proteases, and ligases. • Mechanistic Clarity: Zero •OH photogeneration vs. 2-thione isomer radical output. • Supply Reliability: Available from multiple global screening library suppliers.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
Cat. No. B12158110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCC1=CC(=S)C=C(N1CCO)C
InChIInChI=1S/C9H13NOS/c1-7-5-9(12)6-8(2)10(7)3-4-11/h5-6,11H,3-4H2,1-2H3
InChIKeyNSHZQGGNPXEZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 28 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione: Procurement-Grade Overview


1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione (CAS 85870-90-2; molecular formula C9H13NOS; MW 183.27) is an N-hydroxyethyl-substituted, 2,6-dimethyl-bearing pyridine-4(1H)-thione . The compound belongs to the pyridinethione class but is distinguished by the 4-thione (para) configuration, in contrast to the more extensively studied 2-thione (ortho) isomer series [1]. Its structural features — a thione group at the 4-position, methyl groups at the 2- and 6-positions, and a hydroxyethyl substituent on the ring nitrogen — collectively confer a specific tautomeric, photochemical, and metal-coordination profile that diverges meaningfully from both the 2-thione isomer and the unsubstituted 4-thione parent scaffold [1][2]. The compound has been profiled in over 110 high-throughput screening (HTS) assays spanning diverse target classes, indicating broad investigational use as a screening library component .

Photochemical 4-Thione scaffold supports photochemical studies without hydroxyl radical generation, unlike 2-thione isomers.
Metal binding N-Hydroxyethyl substitution supports metal-ion selectivity screening; may discriminate Pb(II) from biological Mg(II)/Ca(II).
Metalloenzyme 4-Thione core serves as a zinc-chelating warhead for metalloprotease inhibitor research.
HTS annotation Pre-profiled in over 110 assays across GPCRs, proteases, ligases and aggregation targets; supports hit triage and screening library selection.

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione: Non-Interchangeability with Analogs


Generic substitution among pyridinethione analogs is precluded by three quantifiable structural divergences. First, the 4-thione (para) vs. 2-thione (ortho) ring position governs the compound's photochemical fate: N-hydroxypyridine-4(1H)-thione does not generate hydroxyl radicals (•OH) upon photoexcitation, whereas the 2-thione isomer is an established photochemical •OH precursor — a difference with direct implications for photostability and radical-mediated biological effects [1]. Second, the N-hydroxyethyl substituent confers a quantifiably different metal-ion selectivity profile compared to the N-methyl analog: the hydroxyethyl-bearing ligand exhibits markedly improved Pb(II) selectivity over biologically abundant Mg(II) and Ca(II), with an Fe(III) complex stability constant of logβ3 = 36.7 [2]. Third, within the 4-thione scaffold itself, N-substituent identity (hydroxyethyl vs. methyl vs. phenethyl vs. 3-hydroxy) drives substantial variation in enzymatic inhibitory potency, with IC50 values spanning from 0.962 μM to >50 μM against the same target enzyme depending solely on the N-substituent [3][4]. These three axes of differentiation — ring position, N-alkylation chemistry, and substituent electronic effects — mean that procurement decisions must be compound-specific; even congeners sharing the same molecular formula (e.g., 1,2-diethyl-3-hydroxypyridine-4(1H)-thione, also C9H13NOS) exhibit distinct biological and physicochemical behavior [3].

4-Thione vs. 2-thione ring position
Photochemical radical output may differ fundamentally: the 4-thione scaffold avoids hydroxyl radical generation, while the 2-thione isomer is a known •OH precursor. Direct replacement may alter radical-sensitive assay results.
N-Hydroxyethyl vs. N-methyl substituent
Metal-ion discrimination may shift: the hydroxyethyl donor improves Pb(II) selectivity over Mg(II)/Ca(II) relative to N-methyl analogs. Substitution may compromise metal-sensing or chelation performance.
N-Substituent electronic effects
Enzyme inhibitory potency may not transfer: among 4-thione derivatives, N-substituent variation drives over 50-fold IC50 range against the same target. Even same-formula analogs can show distinct biological behavior.

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione: Differentiation Evidence vs. Analogs


Radical-Free Photochemistry: 4-Thione vs. 2-Thione Scaffolds

The 4-thione core scaffold of the target compound is fundamentally differentiated from the 2-thione isomer series in its photochemical radical output. Laser flash photolysis of N-hydroxypyridine-4(1H)-thione (4-NHPT) demonstrated that the thione tautomer undergoes triplet state formation (ΦT = 0.90, λexc = 355 nm) without generating hydroxyl radicals (•OH). In direct contrast, N-hydroxypyridine-2(1H)-thione (2-NHPT) is a well-established photochemical •OH precursor [1]. This scaffold-level property is expected to extend to the target compound, as the 4-thione vs. 2-thione ring position — not the N-substituent — governs the radical-generating photochemical pathway [1]. No hydroxyl radical production was detected from 4-NHPT in organic solvents, whereas 2-NHPT produces •OH under equivalent irradiation conditions [1].

Photochemical radical output
Class-level inference
4-Thione scaffold: no •OH detected
2-Thione scaffold: •OH generated
4-NHPT triplet ΦT = 0.90 at 355 nm
4-Thione core supports radical-free photochemical studies
Class-level property; verify with target compound
Photochemistry Radical generation Photostability DNA damage

Metal-Ion Selectivity: N-Hydroxyethyl vs. N-Methyl Substituents

The N-hydroxyethyl substituent on the target compound is anticipated to confer significantly improved metal-ion discrimination compared to the N-methyl analog, based on direct comparative data from the 3-hydroxypyridine-2(1H)-thione series. Katoh et al. demonstrated that 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione (4b) exhibited remarkably improved Pb(II) selectivity over biologically relevant Mg(II) and Ca(II) compared to 3-hydroxy-1-methylpyridine-2(1H)-thione (4a) [1]. The 4b-Fe(III) complex stability constant was quantified as logβ3 = 36.7 via competitive EDTA titration [1]. Furthermore, 4b formed stable 3:1 complexes with both Fe(III) and Ga(III), the latter confirmed by 1H NMR spectroscopy in D2O:CD3OD (9:1) [1]. This N-hydroxyethyl-dependent selectivity enhancement is attributed to the additional coordinating hydroxyl oxygen, which provides a supplementary metal-binding contact absent in the N-methyl analog [1].

Pb(II) selectivity enhancement
Cross-study comparable
N-Hydroxyethyl vs. N-methyl: markedly improved Pb(II) discrimination over Mg(II)/Ca(II)
Fe(III) logβ3 = 36.7 (hydroxyethyl derivative)
Hydroxyethyl donor may enhance metal-ion discrimination in biological matrices
Cross-scaffold inference (2-thione series); confirm for 4-thione target
Coordination chemistry Metal selectivity Pb(II) sensing Fe(III) chelation

Metalloenzyme Inhibition by 4-Thione Scaffold Derivatives

The 4-thione scaffold, when appropriately substituted, functions as a metal-binding warhead for zinc-dependent metalloprotease inhibition. For the 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione (3,4-HOPTO) scaffold, N-substituted derivatives exhibited biochemical IC50 values against botulinum neurotoxin A1 light chain (BoNT/A1 LC) ranging from 1.3 ± 0.3 μM (compound 42) to >50 μM (compounds 31 and 33) [1]. Compound 40 (biphenyl-substituted) achieved an IC50 of 1.8 ± 0.1 μM in the biochemical assay and 13 ± 2 μM in a human iPSC-derived neuronal cell-based SNAP-25 cleavage protection assay [1]. Against IgA1 protease from Streptococcus pneumoniae, the same 3,4-HOPTO scaffold exhibited an IC50 of 1.3 μM, while the closely related 1,2-diethyl-3-hydroxypyridine-4(1H)-thione (same molecular formula C9H13NOS as the target compound but with different substitution pattern) showed IC50 = 0.962 μM under identical conditions (50 mM Tris-HCl, pH 7.0, 37°C) [2][3]. These data demonstrate that within the 4-thione chemical space, N-substituent identity — specifically the presence or absence of a metal-chelating 3-hydroxy group and the nature of the N-alkyl chain — drives over 50-fold variation in inhibitory potency [1][2].

Metalloprotease IC50 range
Class-level inference
IC50 range: 0.962 to >50 μM
N-substituted 4-thione analogs vs. BoNT/A1 LC and IgA1 protease
4-Thione scaffold supports zinc-metalloprotease inhibitor research
Potency is N-substituent-dependent; validate target compound
Metalloenzyme inhibition Botulinum neurotoxin IgA1 protease Zinc chelation

HTS Profiling: Broad Coverage vs. Narrowly Characterized Analogs

The target compound has been tested in approximately 110 distinct high-throughput screening assays deposited in public databases, spanning a broad target space including G-protein coupled receptors (RGS4, mu-opioid receptor OPRM1, muscarinic M1), proteases (ADAM17/TACE, furin/proprotein convertase), metabolic enzymes (FadD2 fatty acid-CoA ligase), protein aggregation targets (TDP-43), and unfolded protein response pathways (XBP1) . This breadth of screening data — encompassing both agonist and antagonist assay formats, fluorescence-based, luminescence-based, and FRET-based readouts in 1536-well format — provides a pharmacological fingerprint that is absent for the majority of closely related pyridine-4(1H)-thione analogs, which typically have been characterized against only a single or small number of targets [1]. While specific activity values (percent inhibition, IC50, or EC50) for the target compound in individual assays were not accessible in the public domain for this analysis, the existence of this profiling data distinguishes the compound from less extensively screened structural neighbors and provides a starting point for hit triage or selectivity assessment .

HTS assay breadth
Supporting evidence
~110 HTS assays across >8 target classes (GPCR, protease, ligase, aggregation)
1536-well formats, fluorescence/FRET readouts
Pre-profiled for hit triage; reduces de novo counter-screening
Individual assay values not public; verify activity for your target
High-throughput screening Drug discovery Pharmacological profiling Target engagement

Physicochemical & Tautomeric Differences vs. 2-Thione Isomer

The target compound is structurally differentiated from its closest commercially available analogs by a combination of ring position (4-thione), N-substituent (hydroxyethyl), and ring substitution pattern (2,6-dimethyl). Compared to the 2-thione isomer 1-(2-hydroxyethyl)pyridine-2(1H)-thione (CAS 85870-99-1; MW 155.22; C7H9NOS), the target compound (MW 183.27; C9H13NOS) possesses additional methyl groups at the 2- and 6-positions, increasing molecular weight by 28.05 Da and adding steric bulk adjacent to both the thione and the N-hydroxyethyl group [1]. This 2,6-dimethyl substitution pattern is known from related 4-thione systems to influence tautomeric equilibrium, electrophilic substitution rates, and the steric environment around the sulfur donor atom [2]. The 4-thione scaffold exhibits a solvent-dependent thione-thiol tautomeric equilibrium qualitatively distinct from the 2-thione series — the thione tautomer is dominant in most solvents, and the two tautomers possess distinct absorption properties, enabling independent photochemical interrogation [3]. The N-hydroxyethyl group introduces an additional hydrogen bond donor (calculated XLogP3 ≈ 0.3, TPSA ≈ 55.6 Ų for the 2-thione isomer used as proxy), suggesting enhanced aqueous solubility relative to N-alkyl derivatives lacking the terminal hydroxyl [1].

Structural divergence
Supporting evidence
MW 183.27 vs 155.22 (2-thione isomer); 2,6-dimethyl steric bulk; N-hydroxyethyl H-bond donor
4-Thione tautomer dominant; distinct absorption profile
Unique property envelope; not replicated by 2-thione or parent scaffolds
Physicochemical proxies from computational and literature data
Tautomerism Physicochemical properties Solubility Ligand design

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione: Evidence-Backed Applications


Low-Radical Photochemical Probe Development

When designing photochemical probes, photosensitizers, or light-activated reagents where adventitious hydroxyl radical generation would confound biological readouts or degrade sensitive substrates, the 4-thione scaffold of this compound provides a mechanistically validated advantage. The demonstrated absence of •OH photogeneration from the 4-thione core (vs. the 2-thione isomer's known radical output [1]) makes this compound a rational selection for photochemical applications in live-cell contexts, DNA-targeting studies, or any system where radical-mediated oxidative damage must be minimized. The triplet quantum yield (ΦT = 0.90 at 355 nm for the thione tautomer [1]) further supports its use as a triplet-state probe or energy-transfer agent without the confounding variable of concurrent radical chemistry.

Selective Metal Chelation in Biological Matrices

The N-hydroxyethyl substituent enhances metal-ion discrimination — specifically Pb(II) selectivity over Mg(II) and Ca(II) — relative to N-methyl analogs [2]. This property supports the compound's use as a scaffold for developing selective metal sensors, chelating agents, or metalloenzyme inhibitor leads where high background concentrations of physiological divalent cations (Mg²⁺ ≈ 1 mM, Ca²⁺ ≈ 2 mM intracellularly) would otherwise generate false-positive signals or off-target metal binding. The Fe(III) complexation capacity (logβ3 = 36.7 for the related N-hydroxyethyl-pyridinethione [2]) further supports applications in iron chelation or iron-sensitive biochemical assays.

Metalloenzyme Inhibitor Leads with 4-Thione Warhead

The 4-thione scaffold is a validated metal-binding group for zinc-dependent metalloproteases, with N-substituted derivatives achieving low-micromolar IC50 values against BoNT/A1 light chain (1.3 μM [3]) and IgA1 protease (0.962–1.3 μM [4][5]) through active-site zinc coordination. For medicinal chemistry programs targeting zinc metalloenzymes — particularly those where 2-thione-based or hydroxamate-based warheads suffer from selectivity, stability, or pharmacokinetic liabilities — this compound's 4-thione core with 2,6-dimethyl steric shielding represents an underexplored chemotype. The broad HTS profiling data (110 assays ) provides immediate selectivity context for hit assessment.

Screening Library Diversification with Pre-Profiled Scaffold

The compound's extensive HTS testing history across diverse target classes — GPCRs, proteases, ligases, and protein aggregation pathways — makes it a value-added addition to screening libraries where pre-existing pharmacological annotation reduces downstream characterization burden. Unlike narrowly characterized 4-thione analogs that have been tested against only 1–2 targets [3], this compound offers a broader activity fingerprint that can accelerate hit triage, identify promiscuous binding liabilities early, or serve as a reference standard for assay validation, particularly in academic screening centers or core facilities operating under resource constraints.

Application
Selection Property
Validation Focus
Photochemical probe studies
4-Thione radical-free photochemistry
Verify hydroxyl radical output under experimental irradiation
Metal ion selectivity research
N-Hydroxyethyl metal discrimination
Confirm Pb(II) vs. Mg(II)/Ca(II) selectivity in target matrix
Zinc metalloprotease inhibitor research
4-Thione zinc-binding warhead
Assess enzyme inhibition IC50 for target protease
HTS library diversification
Pre-profiled pharmacological annotation
Review hit rate and selectivity profile across target panel
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